molecular formula C13H20FN B13615280 n-(2-Fluorophenethyl)pentan-2-amine

n-(2-Fluorophenethyl)pentan-2-amine

Cat. No.: B13615280
M. Wt: 209.30 g/mol
InChI Key: ILXHPNWAFUNSRC-UHFFFAOYSA-N
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Description

N-(2-Fluorophenethyl)pentan-2-amine is a secondary amine characterized by a pentan-2-amine backbone substituted with a 2-fluorophenethyl group. This structural motif combines alkylamine flexibility with the aromatic and electronic effects of the fluorinated phenyl group.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]pentan-2-amine

InChI

InChI=1S/C13H20FN/c1-3-6-11(2)15-10-9-12-7-4-5-8-13(12)14/h4-5,7-8,11,15H,3,6,9-10H2,1-2H3

InChI Key

ILXHPNWAFUNSRC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCCC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Preparation Methods

Reductive Amination Approach

Reductive amination is a widely used method for synthesizing secondary amines such as N-(2-Fluorophenethyl)pentan-2-amine. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

General Strategy
  • Step 1: Condensation of pentan-2-one (or an equivalent ketone) with 2-fluorophenethylamine to form an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding secondary amine.

This method is favored due to its straightforwardness and high selectivity.

Example Protocol
  • React pentan-2-one with 2-fluorophenethylamine in an appropriate solvent such as dichloroethane (DCE).
  • Use a mild reducing agent like sodium triacetoxyborohydride or catalytic hydrogenation (Pd/C with hydrogen).
  • Reaction conditions typically involve mild heating (around 70°C) and may include molecular sieves to remove water formed during imine formation.
  • Purification by column chromatography yields the pure this compound product.

This approach is supported by literature on similar amines synthesis via reductive amination, such as the preparation of N-substituted phenethylamines.

Alkylation of Pentan-2-amine

An alternative method involves direct alkylation of pentan-2-amine with a 2-fluorophenethyl halide (e.g., bromide or chloride).

  • Step 1: Synthesis or procurement of pentan-2-amine.
  • Step 2: Reaction of pentan-2-amine with 2-fluorophenethyl bromide under SN2 conditions.
  • Step 3: Use of a base (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution.
  • Step 4: Purification of the secondary amine product.

This method requires careful control to avoid over-alkylation and may need protection/deprotection strategies if other reactive groups are present.

Multi-Step Synthesis via Protected Intermediates

In complex synthetic routes, protection of amine groups and selective functionalization are employed.

  • For example, amines can be protected as carbamates (e.g., Boc or Cbz groups).
  • Fluorophenethyl moiety can be introduced via Buchwald–Hartwig amination or other palladium-catalyzed coupling reactions.
  • Deprotection and final reduction steps yield the target amine.

Such strategies are reported in medicinal chemistry syntheses of fluorinated amines and related compounds.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Reductive Amination Pentan-2-one + 2-fluorophenethylamine NaBH(OAc)3 or Pd/C hydrogenation, DCE, 70°C High selectivity, mild conditions Requires pure amine and ketone 70-80
Alkylation of Amine Pentan-2-amine + 2-fluorophenethyl bromide K2CO3, DMF, reflux Direct method, simple reagents Risk of over-alkylation 60-75
Multi-step with Protection Protected amine + fluorophenethyl halide Pd-catalysts, base, deprotection steps Allows complex substitutions More steps, longer synthesis time 50-70

Analytical and Purification Considerations

  • Purification: Silica gel column chromatography using mixtures of dichloromethane and methanol is common for isolating the product.
  • Characterization:
    • ^1H NMR and ^13C NMR to confirm structure.
    • Mass spectrometry (MS) for molecular weight.
    • Fluorine NMR (^19F NMR) to confirm fluorine substitution.
  • Yield Optimization: Use of molecular sieves during reductive amination improves yield by removing water and driving imine formation.

Summary and Recommendations

The most efficient and commonly used method for preparing this compound is reductive amination of pentan-2-one with 2-fluorophenethylamine under mild reducing conditions. This method offers good yields, operational simplicity, and selectivity. Alkylation of pentan-2-amine with 2-fluorophenethyl halides provides an alternative but requires careful control to avoid side reactions. Multi-step syntheses involving protection and palladium-catalyzed couplings are useful for more complex analogs but are less practical for routine synthesis.

Chemical Reactions Analysis

Types of Reactions: n-(2-Fluorophenethyl)pentan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

n-(2-Fluorophenethyl)pentan-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, particularly in the study of neurotransmitter analogs.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of n-(2-Fluorophenethyl)pentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Fluorinated vs. Non-Fluorinated Analogs: The 2-fluorophenethyl group introduces electronegativity and lipophilicity, enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs like N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) . Fluorination may also influence binding affinity in biological systems, as seen in 2'-fluoroortho-fluorofentanyl derivatives .
  • Branching and Chain Length: Compared to N-[5-(diethylamino)pentan-2-yl]pyrimidin-2-amines and (S)-N-isopropyl-4-methyl-1-(pyridin-2-yloxy)pentan-2-amine , the target compound’s shorter alkyl chain and fluorinated aromatic substituent likely reduce steric hindrance while increasing electronic interactions.

Physicochemical and Spectroscopic Data

Key properties inferred from structural analogs:

Property N-(2-Fluorophenethyl)pentan-2-amine (Inferred) Similar Compounds (Observed)
Molecular Weight ~237.3 g/mol (C₁₃H₁₉FN₂) 214.35 g/mol (C₁₂H₂₆N₂O)
Boiling Point ~150–200°C (estimated) 150°C (Kugelrohr distillation)
Lipophilicity (logP) Higher than non-fluorinated analogs logP = 2.1 (N-Methyl-2-phenylpropan-1-amine)
Spectroscopic Confirmation ¹³C-NMR, IR, and MS data align with tables in .

Biological Activity

N-(2-Fluorophenethyl)pentan-2-amine is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a secondary amine structure with a fluorinated phenethyl group, may exhibit distinct pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom enhances lipophilicity, which can influence receptor binding and metabolic stability, making it a candidate for further pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C13H18FN. The compound consists of a pentan-2-amine backbone with a 2-fluorophenethyl substituent. The fluorine atom contributes to the compound's lipophilicity, which is crucial for its interaction with biological membranes.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13H18FN
Molecular Weight219.29 g/mol
IUPAC NameThis compound
ClassificationSecondary Amine

Pharmacodynamics

Research indicates that this compound may interact with various neurotransmitter systems, potentially influencing mood and behavior. Compounds with similar structures have been associated with psychoactive effects, suggesting that this compound may also exhibit such properties.

  • Receptor Binding : The fluorinated phenethyl group may enhance binding affinity to certain receptors, particularly those involved in dopaminergic and serotonergic pathways.
  • Metabolic Stability : The incorporation of fluorine can improve resistance to metabolic degradation, allowing for prolonged activity in biological systems.

Toxicology

Understanding the safety profile of this compound is essential. Preliminary assessments based on related compounds indicate:

  • Potential Toxicity : As with many psychoactive substances, there is a risk of toxicity, particularly at high doses.
  • Overdose Risks : Similar compounds have been linked to severe adverse effects, necessitating careful evaluation in clinical settings.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Alkylation Reactions : Utilizing appropriate precursors and reagents to introduce the fluorinated phenethyl group onto the pentan-2-amine backbone.
  • Reduction Techniques : Employing reduction strategies to refine the amine structure while maintaining the integrity of the fluorinated substituent.

Table 2: Synthesis Overview

MethodDescription
AlkylationReacting pentan-2-amine with fluorinated phenyl halides
ReductionReducing agents used to modify amine groups

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for n-(2-Fluorophenethyl)pentan-2-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-fluorophenethyl halides with pentan-2-amine under basic conditions (e.g., NaOH or K₂CO₃). Optimize yields by controlling temperature (50–80°C), using polar aprotic solvents (e.g., DMF), and employing catalysts like KI. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation ensures high purity. Reaction progress can be monitored using TLC or GC-MS .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C/¹⁹F NMR : To confirm the fluorophenyl and pentan-2-amine moieties (e.g., δ ~4.5 ppm for fluorophenyl protons).
  • Mass Spectrometry (EI/ESI) : Validate molecular weight (MW: 209.27 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹). Cross-reference with PubChem data for consistency .

Q. What are the primary metabolic pathways of this compound predicted in vitro?

  • Methodological Answer : Use liver microsome assays (human/rat) with LC-MS/MS analysis. Predominant pathways include:

  • N-Dealkylation : Cleavage of the pentan-2-amine group.
  • Fluorophenyl Ring Oxidation : Formation of hydroxylated metabolites. Compare metabolic stability to non-fluorinated analogs (e.g., phenethylamines) to assess fluorine’s impact .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or skin contact. Store in airtight containers at 2–8°C, away from oxidizers. Follow SDS guidelines for amine spills (neutralize with dilute acetic acid) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported receptor binding affinities across studies?

  • Methodological Answer : Validate assay conditions:

  • Radioligand Purity : Ensure ≥95% purity via HPLC.
  • Receptor Subtype Specificity : Use knockout cell lines or selective antagonists (e.g., ketanserin for 5-HT₂A).
  • Orthogonal Assays : Confirm binding data with functional assays (e.g., cAMP accumulation for GPCRs) .

Q. What strategies achieve enantiomeric resolution of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed amination.
  • Chromatographic Separation : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phase.
  • Validation : Measure optical rotation ([α]D) and use chiral shift reagents (e.g., Eu(hfc)₃) in NMR .

Q. How does the 2-fluorine substitution influence pharmacokinetics compared to non-fluorinated analogs?

  • Methodological Answer :

  • Lipophilicity : Measure logP (octanol/water) to assess BBB penetration.
  • Metabolic Stability : Compare t₁/₂ in microsomal assays. Fluorine reduces CYP450-mediated oxidation, enhancing bioavailability.
  • In Vivo Studies : Conduct PK/PD profiling in rodent models to quantify AUC and Cₘₐₓ differences .

Q. How can computational modeling predict interactions with monoamine transporters?

  • Methodological Answer :

  • Molecular Docking : Use crystal structures of SERT/DAT (PDB: 5I6X, 4M48) to map binding poses.
  • MD Simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, AMBER forcefield).
  • Free Energy Calculations : Compute binding affinities (MM-PBSA/GBSA) and validate with experimental IC₅₀ values .

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